molecular formula C12H17NO2 B3167330 3-(Tetrahydro-furan-2-ylmethoxy)-benzylamine CAS No. 919017-01-9

3-(Tetrahydro-furan-2-ylmethoxy)-benzylamine

Cat. No. B3167330
CAS RN: 919017-01-9
M. Wt: 207.27 g/mol
InChI Key: VQHVEECMNCLZGU-UHFFFAOYSA-N
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Description

“3-(Tetrahydro-furan-2-ylmethoxy)-benzylamine” is a compound that contains a benzylamine moiety and a tetrahydrofuran moiety. Benzylamine is an organic compound consisting of a benzene ring attached to an amine functional group. Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzylamine moiety and a tetrahydrofuran moiety. The exact structure would depend on the specific positions of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties such as boiling point, density, and refractive index could be predicted based on its structural components .

Scientific Research Applications

Bioactive Compounds and Medicinal Chemistry

Five-membered heterocycles, such as furan, are significant in drug design for their role in creating bioactive molecules. The review by Ostrowski (2022) highlights the importance of furan-2-yl and other heteroaryl substituents in the medicinal chemistry of nucleobases, nucleosides, and their analogs. Specifically, modifications with heteroaryl groups like furan have shown to optimize antiviral, antitumor, antimycobacterial, and antiparkinsonian activities through various structure-activity relationship studies. This demonstrates the potential of furan derivatives in enhancing the biological activity and selectivity of pharmacologically relevant compounds (Ostrowski, 2022).

Environmental and Polymer Chemistry

The interaction of heterocycles like furan on palladium surfaces has been studied to understand the decomposition mechanisms of these compounds. Caldwell and Land (1997) explored the desulfurization, deoxygenation, and denitrogenation of furan and similar heterocycles on Pd(111), revealing different reaction pathways based on the heterocycle involved. This research provides insights into the chemical behavior of furan derivatives on metal surfaces, which could be relevant for catalysis and environmental chemistry applications (Caldwell & Land, 1997).

Sustainable Chemistry and Biofuels

James et al. (2010) reviewed the conversion of carbohydrate biomass into furan derivatives like hydroxymethylfurfural (HMF), emphasizing the role of furan compounds in developing biofuels and sustainable chemical processes. This work outlines the catalytic strategies for transforming hexose substrates to HMF and subsequent conversion to diesel-range biofuel intermediates, underscoring the significance of furan derivatives in green chemistry and energy sustainability (James et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity, which is not known based on the information available .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include medicinal chemistry, materials science, or synthetic chemistry, among others .

properties

IUPAC Name

[3-(oxolan-2-ylmethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-8-10-3-1-4-11(7-10)15-9-12-5-2-6-14-12/h1,3-4,7,12H,2,5-6,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHVEECMNCLZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tetrahydro-furan-2-ylmethoxy)-benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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